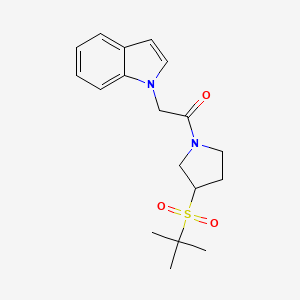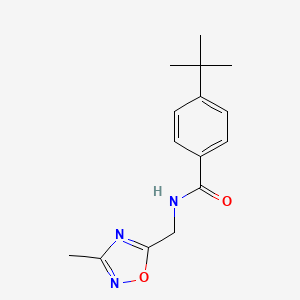
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide, also known as AEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AEPC belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines and prostaglandins. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have significant biochemical and physiological effects, including its ability to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has limitations, including its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide research, including its use as a potential therapeutic agent for inflammatory diseases and cancer. Future studies should focus on improving the solubility and bioavailability of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide to enhance its therapeutic potential. Additionally, further studies are needed to investigate the mechanism of action of 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide and its potential side effects.
Métodos De Síntesis
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been synthesized using various methods, including the reaction between 2-ethylbenzoyl chloride and 3-amino-1-ethyl-1H-pyrazole-5-carboxamide in the presence of triethylamine. Another method involves the reaction between 2-ethylphenylhydrazine and ethyl 3-oxobutanoate, followed by the reaction with hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with acetic anhydride to obtain 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer agent. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of various inflammatory diseases. 3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-10-7-5-6-8-11(10)16-14(19)12-9-13(15)17-18(12)4-2/h5-9H,3-4H2,1-2H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIILNQRXBDWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NN2CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)

![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)
![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)
![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)


![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)



![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)